BenchChemオンラインストアへようこそ!

MS049

Epigenetics Chemical Biology PRMT Inhibition

MS049 uniquely delivers targeted inhibition of both PRMT4 and PRMT6 without pan-PRMT confounding effects, essential for parsing overlapping methylation biology. The matched negative control MS049N ensures rigorous causality validation. Ideal for cancer target validation and transcriptional/DNA repair studies where single inhibitors fail. Request bulk quotes.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
Cat. No. B10764883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS049
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCNCCN1CCC(CC1)OCC2=CC=CC=C2
InChIInChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3
InChIKeyHBOJWAYLSJLULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS049: A Potent and Selective Dual PRMT4/PRMT6 Chemical Probe for Epigenetic Research


MS049 is a synthetic organic compound that functions as a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferases 4 (PRMT4/CARM1) and 6 (PRMT6) [1]. Developed collaboratively by the Structural Genomics Consortium and the Icahn School of Medicine at Mount Sinai [1], it belongs to a class of well-characterized chemical probes essential for dissecting the complex biology of arginine methylation [2]. Its primary mechanism involves non-competitive inhibition with respect to both the S-adenosylmethionine cofactor and peptide substrates .

Why MS049's Unique Dual PRMT4/PRMT6 Profile Cannot Be Replaced by Pan- or Single-Target PRMT Inhibitors


Protein Arginine Methyltransferases (PRMTs) exhibit distinct and overlapping substrate specificities that regulate diverse cellular processes [1]. Using a pan-Type I PRMT inhibitor like MS023 introduces widespread inhibition across PRMT1, 3, 4, 6, and 8, confounding phenotypic interpretation . Conversely, a highly selective PRMT4 inhibitor like TP064 fails to address the critical, and often synergistic, role of PRMT6 in pathways such as transcriptional regulation and DNA repair [2]. Generic substitution therefore leads to a loss of the precise dual-target perturbation that defines MS049's utility as a specific chemical tool, making it essential for studies designed to interrogate the combined function of PRMT4 and PRMT6 without affecting other family members [1].

MS049 Quantitative Differentiation Guide: Potency, Selectivity, and Cellular Activity Benchmarked Against Key Comparators


MS049 Delivers a Highly Potent Dual PRMT4/PRMT6 Inhibition Profile, in Contrast to the Broader Pan-PRMT Activity of MS023

In direct biochemical assays, MS049 exhibits a potent and balanced dual inhibition of PRMT4 and PRMT6. This contrasts sharply with the pan-Type I PRMT inhibitor MS023, which shows a different inhibitory profile, being significantly more potent against PRMT6 (4 nM) and PRMT8 (5 nM) but less so against PRMT4 (83 nM) . MS049's balanced dual activity makes it a more precise tool for studying the combined function of PRMT4 and PRMT6 without the confounding effects of broader PRMT family inhibition [1].

Epigenetics Chemical Biology PRMT Inhibition

MS049 Provides Critical PRMT6 Inhibitory Activity Absent in the Highly PRMT4-Selective Probe TP064

While the PRMT4-selective probe TP064 is highly potent for its primary target (PRMT4 IC50 < 10 nM), it is significantly less active against PRMT6 (IC50 of 1.3 µM) [1]. A head-to-head comparison in the same assay system demonstrates MS049's superior dual inhibition, achieving an IC50 of 82 nM against CARM1, which is ~2-fold more potent than TP064's IC50 of 162 nM for the same enzyme in the MRM LC-MS assay [2]. This data underscores that MS049 is the more effective and balanced dual inhibitor, essential for experimental systems where PRMT6 activity is a key variable.

Target Validation PRMT4/CARM1 Selectivity Profiling

MS049 Demonstrates a 184-Fold Increase in PRMT4 Potency Over the Parent Compound '4' from Structure-Activity Relationship Studies

The discovery of MS049 was driven by structure-activity relationship (SAR) studies starting from a fragment-like inhibitor, compound '4'. MS049 exhibited dramatically improved potency against both PRMT4 and PRMT6 [1]. Specifically, MS049 achieved an IC50 of 34 ± 10 nM for PRMT4, compared to 6,250 ± 280 nM for compound '4', representing a >180-fold increase in potency [2]. This optimization demonstrates the value of MS049 as a mature chemical probe versus its earlier, less potent structural analogs.

Medicinal Chemistry Structure-Activity Relationship Hit-to-Lead Optimization

MS049 Exhibits High Selectivity Over Other Type I PRMTs, Crucial for Isolating PRMT4/PRMT6-Mediated Effects

Beyond its potent activity against PRMT4 and PRMT6, MS049 demonstrates a favorable selectivity window against other Type I PRMT family members [1]. It is significantly less active against PRMT1 (IC50 >130 nM), PRMT3 (IC50 >220 nM), and PRMT8 (IC50 = 1.6 µM), corresponding to a >3.8-fold, >6.5-fold, and >47-fold selectivity for its primary targets, respectively [2]. Furthermore, MS049 shows no inhibition of Type II/III PRMTs or other epigenetic targets [1]. This narrow target engagement profile is a key differentiator from pan-inhibitors.

Selectivity Profiling Epigenetics Target Engagement

MS049 Demonstrates Cellular Target Engagement, Reducing H3R2me2a Marks with an IC50 of 0.97 µM, and Has a Matched Inactive Negative Control

The functional utility of a chemical probe extends beyond biochemical assays. MS049 is cell-active, effectively reducing the PRMT6-mediated H3R2me2a histone mark in HEK293 cells with a cellular IC50 of 0.97 µM [1]. Critically, a matched negative control compound, MS049N, was developed in parallel and is confirmed to be inactive in both biochemical and cellular assays [2]. The availability of MS049N provides an essential control for verifying that experimental outcomes are a direct consequence of PRMT4/PRMT6 inhibition, a level of rigor not always available for all probe molecules [2].

Cell Biology Chemical Biology Negative Control

Optimal Application Scenarios for MS049 in Academic and Biopharmaceutical Research


Dissecting the Overlapping and Distinct Substrate Specificities of PRMT4 and PRMT6

The dual but selective inhibition profile of MS049 makes it the tool of choice for studies aimed at parsing the specific, and often overlapping, methyltransferase activities of PRMT4 and PRMT6 [1]. By using MS049 in conjunction with selective single-target inhibitors (like TP064 for PRMT4) and the matched negative control MS049N, researchers can systematically deconvolute which cellular substrates and biological pathways are regulated by each enzyme individually or require their combined activity [1]. This scenario is particularly relevant in transcriptional regulation and DNA repair research.

Validating PRMT4 and PRMT6 as Therapeutic Targets in Oncology Models

Given the independent and cooperative roles of PRMT4 and PRMT6 in various cancers, MS049 serves as a potent chemical probe for target validation studies. Unlike a pan-inhibitor like MS023, which may cause broad toxicity or complex phenotypes due to pan-PRMT inhibition , MS049 allows for a more precise interrogation of the combined PRMT4/PRMT6 axis [1]. Its demonstrated cellular activity and the availability of a negative control [1] make it ideal for dose-response studies in cancer cell lines to link target inhibition to effects on proliferation, apoptosis, or specific gene expression programs regulated by Med12me2a and H3R2me2a methylation [2].

Providing a Rigorous Chemical Biology Control Using the MS049/MS049N Probe Pair

A key differentiator for MS049 in any experimental workflow is the existence of a structurally matched, inactive analog, MS049N [1]. This pair constitutes a gold-standard chemical biology approach for establishing causality between PRMT4/PRMT6 inhibition and observed phenotypes. This is essential for high-confidence data generation in both academic publication and industrial drug discovery settings [1]. Any assay where MS049 demonstrates a phenotypic effect can be validated by the inactivity of MS049N, thereby ruling out off-target effects associated with the compound's core scaffold and ensuring the results are mechanistically sound.

Investigating the Role of H3R2me2a and Med12me2a Methylation in Epigenetic Gene Regulation

MS049's primary cellular effect is the reduction of specific asymmetric dimethylation marks: H3R2me2a (catalyzed by PRMT6) and Med12me2a (catalyzed by PRMT4) [1]. Therefore, it is the ideal reagent for experiments designed to map the functional consequences of these specific histone and co-activator modifications. Using MS049, researchers can quantitatively link the reduction in these marks (with a measured cellular IC50 of 0.97 µM for H3R2me2a) to downstream changes in chromatin state, transcription factor recruitment, and gene expression [1]. This provides a direct and quantifiable method for interrogating the biology downstream of these specific methylation events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS049

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.